molecular formula C15H9N5S B14197028 2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile CAS No. 915372-42-8

2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile

Cat. No.: B14197028
CAS No.: 915372-42-8
M. Wt: 291.3 g/mol
InChI Key: CWIKLAQQDRCAAD-UHFFFAOYSA-N
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Description

2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile is a heterocyclic compound with the molecular formula C15H9N5S This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with malononitrile and benzaldehyde under basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis. The scalability of the process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The amino groups can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or sulfoxide derivatives, while reduction can yield primary amines.

Scientific Research Applications

2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The compound’s ability to bind to the ATP binding site of GSK-3 and inhibit its activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile lies in its specific substitution pattern and the presence of both amino and cyano groups

Properties

CAS No.

915372-42-8

Molecular Formula

C15H9N5S

Molecular Weight

291.3 g/mol

IUPAC Name

2,5-diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile

InChI

InChI=1S/C15H9N5S/c16-6-9-12-11(8-4-2-1-3-5-8)13(18)10(7-17)20-15(12)21-14(9)19/h1-5H,18-19H2

InChI Key

CWIKLAQQDRCAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2N)C#N)N)C#N

Origin of Product

United States

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